molecular formula C20H22N4O2S B11135985 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone

Cat. No.: B11135985
M. Wt: 382.5 g/mol
InChI Key: MVUWKZNSTFEJIF-UHFFFAOYSA-N
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Description

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, a pyrrole ring, and a thiazole ring

Preparation Methods

The synthesis of 1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine to form the 4-(4-methoxyphenyl)piperazine intermediate.

    Formation of the Thiazole Ring: The next step involves the synthesis of the thiazole ring, which can be achieved through the reaction of a suitable thioamide with an α-haloketone.

    Coupling Reaction:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the thiazole ring, resulting in the formation of dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[2-(1H-PYRROL-1-YL)-1,3-THIAZOL-4-YL]ETHAN-1-ONE has several scientific research applications, including:

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C20H22N4O2S/c1-26-18-6-4-17(5-7-18)22-10-12-23(13-11-22)19(25)14-16-15-27-20(21-16)24-8-2-3-9-24/h2-9,15H,10-14H2,1H3

InChI Key

MVUWKZNSTFEJIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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